N-[3-(trifluoromethyl)phenyl]guanidine
Overview
Description
N-[3-(trifluoromethyl)phenyl]guanidine is a chemical compound with the molecular formula C8H8F3N3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]guanidine typically involves the reaction of 3-(trifluoromethyl)aniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of larger quantities of the compound, ensuring consistency and purity through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the guanidine moiety.
Substitution: The trifluoromethyl group or other substituents on the phenyl ring can be replaced through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenylguanidines.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]guanidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The guanidine moiety can form hydrogen bonds and electrostatic interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(trifluoromethyl)phenyl]urea
- N-[3-(trifluoromethyl)phenyl]thiourea
- N-[3-(trifluoromethyl)phenyl]carbamate
Uniqueness
N-[3-(trifluoromethyl)phenyl]guanidine is unique due to the presence of both the trifluoromethyl group and the guanidine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications. The trifluoromethyl group enhances the compound’s lipophilicity, while the guanidine moiety provides opportunities for hydrogen bonding and electrostatic interactions.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)5-2-1-3-6(4-5)14-7(12)13/h1-4H,(H4,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZKIANEZWFDER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C(N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409156 | |
Record name | N-[3-(trifluoromethyl)phenyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71198-37-3 | |
Record name | N-[3-(trifluoromethyl)phenyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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